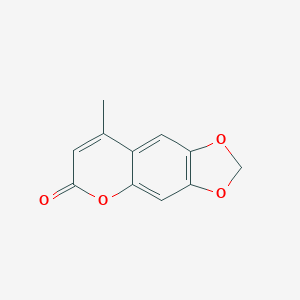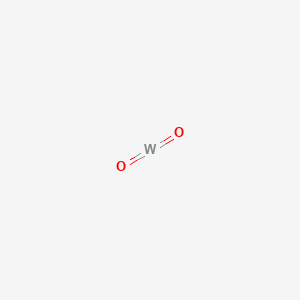
EINECS 238-901-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 238-901-8, also known as cupric ferricyanide, is a coordination compound with the molecular formula C12Cu3Fe2N12. It is composed of three copper ions, two iron ions in the +3 oxidation state, and twelve cyanide ligands. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
EINECS 238-901-8 can be synthesized through the reaction of copper(II) salts with potassium ferricyanide in an aqueous solution. The reaction typically proceeds as follows:
3Cu2++2[Fe(CN)6]3−→Cu3[Fe(CN)6]2
The reaction is carried out under controlled conditions, including maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of tricopper;iron(3+);dodecacyanide involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful control of reactant concentrations, temperature, and pH to maximize yield and purity. The product is then purified through filtration and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 238-901-8 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of iron in the +3 oxidation state.
Substitution Reactions: Cyanide ligands can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines in an appropriate solvent.
Major Products Formed
Redox Reactions: The products depend on the specific redox conditions but may include reduced or oxidized forms of the metal centers.
Substitution Reactions: The products are coordination compounds with different ligands replacing the cyanide groups.
Applications De Recherche Scientifique
EINECS 238-901-8 has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of tricopper;iron(3+);dodecacyanide involves its ability to interact with various molecular targets through its metal centers and cyanide ligands. The compound can participate in electron transfer processes, influencing redox reactions and potentially affecting biological pathways. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) Ferricyanide: Similar in composition but with different stoichiometry.
Iron(III) Cyanide Complexes: Other iron-cyanide complexes with varying metal-to-ligand ratios.
Uniqueness
EINECS 238-901-8 is unique due to its specific combination of copper and iron centers, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in catalysis, materials science, and potentially in biomedical research.
Propriétés
IUPAC Name |
tricopper;iron(3+);dodecacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CN.3Cu.2Fe/c12*1-2;;;;;/q12*-1;3*+2;2*+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWDUHXOZPJMNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3].[Cu+2].[Cu+2].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cu3Fe2N12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14840-55-2 |
Source


|
| Record name | Tricopper(2+) bis(hexakis(cyano-C)ferrate(3-)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014840552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricopper(2+) bis[hexakis(cyano-C)ferrate(3-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)








